A Spectroscopic Investigation of N-(5-bromopyridin-2-yl)-2-chloroacetamide: A Technical Guide
A Spectroscopic Investigation of N-(5-bromopyridin-2-yl)-2-chloroacetamide: A Technical Guide
Introduction
N-(5-bromopyridin-2-yl)-2-chloroacetamide is a halogenated pyridinyl amide with potential applications in medicinal chemistry and drug development. As with any novel compound, comprehensive structural elucidation is a prerequisite for understanding its chemical behavior and biological activity. This technical guide provides an in-depth analysis of the spectral data for N-(5-bromopyridin-2-yl)-2-chloroacetamide, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both predicted spectral data based on analogous structures and detailed, field-proven protocols for acquiring such data.
The structural integrity and purity of a synthesized compound are paramount. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the molecular structure. By examining the interactions of the molecule with electromagnetic radiation and its behavior under ionization, we can piece together a comprehensive picture of its atomic connectivity and functional groups. This guide will delve into the theoretical underpinnings of each technique and apply them to the specific case of N-(5-bromopyridin-2-yl)-2-chloroacetamide.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's composition is essential before delving into its spectral characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrClN₂O | [1][2][3] |
| Molecular Weight | 249.49 g/mol | [1][2][3] |
| CAS Number | 141454-61-7 | [1][2] |
| Appearance | Predicted to be a solid | - |
| Boiling Point | 404.4 °C at 760 mmHg | [1][2] |
| Density | 1.74 g/cm³ | [1][2] |
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}
Molecular structure of N-(5-bromopyridin-2-yl)-2-chloroacetamide.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of N-(5-bromopyridin-2-yl)-2-chloroacetamide and data from analogous compounds such as 2-chloro-N-pyridin-2-yl-acetamide[4], the following proton signals are predicted.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~8.3 - 8.4 | d | 1H | Located ortho to the nitrogen and meta to the bromine, expected to be downfield. |
| H-4 | ~7.8 - 7.9 | dd | 1H | Coupled to both H-3 and H-6. |
| H-6 | ~8.1 - 8.2 | d | 1H | Located ortho to the electron-withdrawing amide group. |
| -NH- | ~9.0 - 9.5 | s (broad) | 1H | Amide proton, often broad and downfield. |
| -CH₂- | ~4.2 - 4.3 | s | 2H | Methylene protons adjacent to a carbonyl and a chlorine atom. |
Note: Predicted chemical shifts are relative to TMS in CDCl₃ and may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~150 - 152 | Carbon attached to two nitrogen atoms. |
| C-3 | ~114 - 116 | Shielded by the adjacent nitrogen. |
| C-4 | ~140 - 142 | Deshielded by the adjacent bromine. |
| C-5 | ~115 - 117 | Carbon bearing the bromine atom. |
| C-6 | ~148 - 150 | Deshielded by the nitrogen and the amide substituent. |
| C=O | ~164 - 166 | Carbonyl carbon of the amide. |
| -CH₂- | ~43 - 45 | Methylene carbon attached to chlorine. |
Note: Predicted chemical shifts are relative to TMS in CDCl₃.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like N-(5-bromopyridin-2-yl)-2-chloroacetamide.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample using a microbalance.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous to avoid poor magnetic field shimming.[5]
2. Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Allow at least five minutes for the sample to thermally equilibrate.[6]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.[6]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.
3. Data Acquisition:
-
For ¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a 45° pulse width with a relaxation delay of 1-2 seconds and an acquisition time of at least 4 seconds.
-
Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).[7]
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Use a pulse angle of 30-45° and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of ¹³C.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
General workflow for NMR analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by observing the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of N-(5-bromopyridin-2-yl)-2-chloroacetamide is expected to show characteristic absorption bands for its amide and halogenated components.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H Stretch | 3200 - 3400 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (Amide I) | 1670 - 1700 | Stretching |
| N-H Bend (Amide II) | 1510 - 1550 | Bending |
| C=N, C=C (aromatic) | 1400 - 1600 | Stretching |
| C-N Stretch | 1200 - 1350 | Stretching |
| C-Cl Stretch | 600 - 800 | Stretching |
| C-Br Stretch | 500 - 600 | Stretching |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.
1. Instrument Preparation:
-
Turn on the FTIR spectrometer and allow it to initialize.[8]
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[9]
2. Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.
3. Sample Analysis:
-
Place a small amount of the solid powder sample directly onto the center of the ATR crystal.[9]
-
Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.[9]
-
Collect the sample spectrum.
-
The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans are sufficient).
4. Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
Workflow for ATR-FTIR analysis of a solid sample.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecule's structure.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (249.49 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed. The M⁺ peak will appear as a cluster with contributions from ³⁵Cl/⁷⁹Br, ³⁷Cl/⁷⁹Br, ³⁵Cl/⁸¹Br, and ³⁷Cl/⁸¹Br isotopes. The most abundant peak in this cluster will be from the molecule containing ³⁵Cl and ⁷⁹Br.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of a ·CH₂Cl radical (m/z 49/51), resulting in a fragment at m/z ~200/202.
-
Loss of Chloroacetyl Group: Cleavage of the amide C-N bond can result in the formation of the 5-bromopyridin-2-amine cation radical at m/z 172/174.
-
Loss of Bromine: Loss of a bromine radical from the molecular ion would result in a fragment at m/z ~170/172.
-
Loss of Chlorine: Loss of a chlorine radical from the molecular ion would result in a fragment at m/z ~214/216.
-
Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Direct Inlet EI-MS
Direct inlet is a suitable method for introducing a solid sample into the mass spectrometer.
1. Sample Preparation:
-
Place a small amount of the solid sample (microgram to nanogram quantity) into a clean sample cup.[10]
2. Instrument Setup:
-
Attach the sample cup to the direct insertion probe.[10]
-
Insert the probe into the mass spectrometer's vacuum interlock.
3. Data Acquisition:
-
Once the probe is in the high vacuum region, gradually heat the probe to volatilize the sample directly into the ion source.[10]
-
The vaporized molecules are then ionized by a beam of high-energy electrons (typically 70 eV).[11]
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of ions at each m/z value.
4. Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Compare the obtained spectrum with spectral libraries or predict fragmentation pathways to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of N-(5-bromopyridin-2-yl)-2-chloroacetamide. The predicted NMR, IR, and MS data, derived from the analysis of analogous structures, offer a reliable reference for researchers synthesizing or working with this compound. The detailed experimental protocols provide a standardized methodology for obtaining high-quality, reproducible spectral data. By integrating the information from these complementary techniques, scientists can confidently verify the identity, purity, and structure of this and other novel small molecules, a critical step in the journey of drug discovery and development.
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